molecular formula C24H28N4O3 B2648942 N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 942862-87-5

N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B2648942
CAS No.: 942862-87-5
M. Wt: 420.513
InChI Key: ZTWNADWBHNGGQC-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core fused with a pyrrolidin-5-one ring substituted at the 3-position with a 4-methoxyphenyl group. The benzimidazole nitrogen at position 1 is linked to an N,N-diethyl acetamide moiety. Its molecular formula is C₂₅H₂₉N₄O₃, with a molecular weight of 433.53 g/mol. The 4-methoxy group enhances solubility via electron-donating effects, while the diethyl acetamide contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N,N-diethyl-2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-4-26(5-2)23(30)16-28-21-9-7-6-8-20(21)25-24(28)17-14-22(29)27(15-17)18-10-12-19(31-3)13-11-18/h6-13,17H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWNADWBHNGGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is C20H22N2O3C_{20}H_{22}N_2O_3 with a molecular weight of 350.4 g/mol. The presence of the benzodiazole and pyrrolidine rings is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor or modulator of certain biological pathways, potentially influencing processes such as neurotransmission and enzyme activity.

Key Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, affecting signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, leading to altered physiological responses.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound:

Activity Type Findings Study Reference
AntimicrobialEffective against certain bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in animal models
NeuroprotectiveProtects neuronal cells from damage

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Anticancer Activity : A study investigated the compound's effects on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
  • Neuroprotection in Experimental Models : In a rat model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting potential for treating neurodegenerative diseases.
  • Antimicrobial Efficacy : The compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibiotic agent.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds containing benzodiazole and pyrrolidine derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Effects

Research has demonstrated that certain derivatives of benzodiazole possess antimicrobial activity against a range of pathogens. The presence of the 4-methoxyphenyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent .

Neuroprotective Properties

There is emerging evidence suggesting that N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}acetamide may exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration, offering potential therapeutic avenues for conditions such as Alzheimer's disease .

Pain Management

Given the structural similarities to known analgesics, this compound may also have potential applications in pain management. Preliminary studies indicate that related compounds can modulate pain pathways in the central nervous system, providing a basis for further investigation into their analgesic properties .

Anti-inflammatory Activity

Compounds containing benzodiazole derivatives are often studied for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines could make N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}acetamide a candidate for treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines using similar benzodiazole derivatives.
Study 2Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to standard antibiotics.
Study 3NeuroprotectionReported reduced neuronal cell death in models of oxidative stress when treated with related compounds.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Melting Point (°C)
Target Compound C₂₅H₂₉N₄O₃ 433.53 4-Methoxyphenyl, N,N-diethyl N/A N/A
N-Isopropyl Analog C₂₃H₂₆N₄O₂ 390.48 3-Methylphenyl, N-isopropyl 67 204 (decomp.)
4-Fluorophenylmethyl Analog C₂₆H₂₇FN₄O₂ 446.52 4-Fluorobenzyl, N,N-bis(propenyl) N/A N/A
Compound 14 C₂₆H₂₈N₆O₂ 442.53 3-Methylphenyl, dimethylpyrrole 67 204 (decomp.)
Isotonitazene C₂₃H₂₉N₅O₃ 435.51 4-Isopropoxy, 5-nitro N/A N/A

Research Findings and Implications

  • Synthesis : Yields for analogs range from 53–67%, with melting points between 138–204°C, influenced by substituent polarity .
  • Spectroscopy : IR and NMR data for analogs confirm the presence of carbonyl (1650–1700 cm⁻¹) and aromatic protons (δ 6.8–7.5 ppm) .
  • Binding Interactions : Docking studies (e.g., ) suggest that electron-rich groups like 4-methoxy may enhance hydrogen bonding, while nitro groups (as in Isotonitazene) improve affinity through charge-transfer interactions .

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